Taletrectinib
Overview
Description
AB-106: taletrectinib (DS-6051b) , is an oral tyrosine kinase inhibitor. It exhibits potent preclinical activity against ROS1 (receptor tyrosine kinase ROS1) and NTRK (neurotrophic receptor tyrosine kinase) among other targets . Its primary focus lies in inhibiting ROS1 and NTRK, making it a promising candidate for targeted therapy.
Mechanism of Action
Target of Action
Taletrectinib, also known as DS-6051b, is a potent, orally active, and next-generation selective inhibitor . Its primary targets are ROS1 and NTRK . These targets are receptor tyrosine kinases involved in cell growth and survival . This compound has shown potent preclinical activity against the ROS1 G2032R solvent-front mutation .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a halt in cell growth and survival . This compound has been shown to potently inhibit recombinant ROS1, NTRK1, NTRK2, and NTRK3 . It also inhibits ROS1 G2032R and other Crizotinib-resistant ROS1 mutants .
Biochemical Pathways
The inhibition of ROS1 and NTRK by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and survival . By inhibiting these pathways, this compound can halt the growth of cancer cells and induce cell death .
Result of Action
This compound has demonstrated encouraging response rates and a favorable safety profile in patients with ROS1-positive non-small cell lung cancer (NSCLC), regardless of Crizotinib pretreatment status . In a phase II trial, the overall response rate (ORR) among the Crizotinib-naïve patients was 92.5%, and the disease control rate (DCR) was 95.5% . The ORR among the Crizotinib-pretreated patients was 50.0%, with a DCR of 78.9% .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the target proteins can affect the efficacy of this compound . Additionally, the drug’s efficacy can be influenced by the patient’s overall health status and the presence of other medications .
Biochemical Analysis
Biochemical Properties
Taletrectinib plays a crucial role in biochemical reactions by inhibiting the activity of specific tyrosine kinases. It interacts with enzymes such as ROS1, NTRK1, NTRK2, and NTRK3, with IC50 values of 0.207 nM, 0.622 nM, 2.28 nM, and 0.98 nM, respectively . These interactions inhibit the phosphorylation of downstream signaling proteins, thereby disrupting the signaling pathways that promote tumor growth and survival .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In ROS1-positive and NTRK-positive cancer cells, this compound inhibits cell proliferation and induces apoptosis. It influences cell signaling pathways by blocking the activation of downstream effectors such as AKT and ERK, which are critical for cell survival and proliferation . Additionally, this compound affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of ROS1 and NTRK kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of tyrosine residues on target proteins, disrupting downstream signaling pathways that are essential for tumor cell growth and survival . This compound also inhibits ROS1 G2032R and other Crizotinib-resistant ROS1 mutants, making it effective against resistant cancer types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates high stability and sustained activity in vitro and in vivo. Long-term studies have shown that this compound maintains its inhibitory effects on ROS1 and NTRK kinases, leading to prolonged suppression of tumor growth . Resistance mutations such as ROS1 L2086F can emerge over time, necessitating combination therapies or alternative treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity. At higher doses, dose-limiting toxicities such as increased transaminases and gastrointestinal disturbances have been observed . The maximum tolerated dose (MTD) in clinical studies has been determined to be 800 mg once daily .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes for metabolism. It is primarily metabolized by CYP3A4, leading to the formation of various metabolites . The compound’s metabolism can affect its pharmacokinetics and efficacy, and co-administration with CYP3A4 inhibitors or inducers can alter its therapeutic outcomes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It has been shown to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases . This compound’s distribution is influenced by its binding to plasma proteins and its interaction with efflux transporters such as P-glycoprotein .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. This compound’s activity is not significantly affected by post-translational modifications or targeting signals, allowing it to effectively inhibit ROS1 and NTRK kinases within the cytoplasmic compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic preparation of AB-106 involves specific chemical reactions. While the exact details are proprietary, researchers have developed efficient routes to synthesize this compound. These methods typically include coupling reactions, cyclizations, and functional group transformations.
Industrial Production Methods: AB-106’s industrial production involves scaling up the synthetic process to meet commercial demand. Pharmaceutical companies optimize reaction conditions, purification steps, and safety protocols. specific industrial methods remain confidential.
Chemical Reactions Analysis
Types of Reactions: AB-106 undergoes various chemical transformations:
Oxidation: Oxidative processes modify functional groups.
Reduction: Reduction reactions reduce specific moieties.
Substitution: Substitution reactions replace one functional group with another.
Oxidation: AB-106 may react with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas can reduce AB-106.
Substitution: AB-106 can undergo nucleophilic substitution using reagents like sodium azide or alkyl halides.
Major Products: The major products formed during these reactions depend on the specific starting materials and reaction conditions. Detailed studies are necessary to elucidate these products fully.
Scientific Research Applications
AB-106’s versatility extends across scientific disciplines:
Chemistry: Researchers explore its reactivity, stability, and potential derivatives.
Biology: AB-106’s impact on cell signaling pathways and cellular processes.
Medicine: Clinical trials evaluate its efficacy against ROS1-driven cancers.
Industry: Companies investigate its use in drug development.
Comparison with Similar Compounds
AB-106 stands out due to its unique profile. it shares similarities with other ROS1/NTRK inhibitors like crizotinib and entrectinib . These compounds collectively advance precision medicine for cancer treatment.
Properties
IUPAC Name |
3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVHTYMYEMEBPX-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505514-27-1 | |
Record name | Taletrectinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1505514271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TALETRECTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4141180YD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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